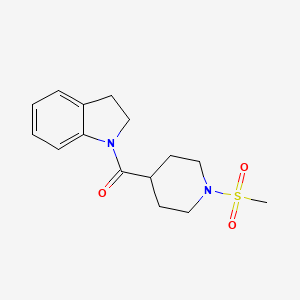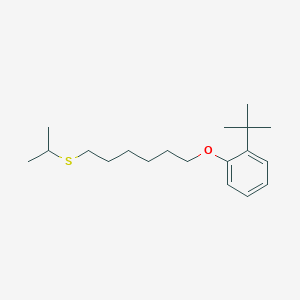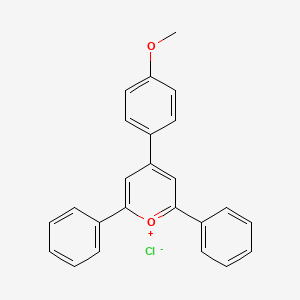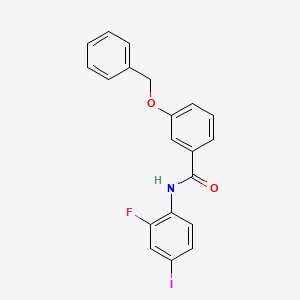
1-(1-methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methanesulfonyl group and a carbonyl group, linked to a dihydroindole moiety. Its intricate structure allows it to participate in diverse chemical reactions, making it valuable for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1-methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Attachment of the Carbonyl Group: The carbonyl group is incorporated through acylation reactions, often using acyl chlorides or anhydrides.
Formation of the Dihydroindole Moiety: The dihydroindole structure is formed through cyclization and reduction reactions, starting from indole precursors.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(1-Methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(1-Methanesulfonylpiperidine-4-carbonyl)-2,3-dihydro-1H-indole can be compared with similar compounds such as:
1-(Methanesulfonyl)piperidine: Lacks the carbonyl and dihydroindole moieties, resulting in different reactivity and applications.
2,3-Dihydro-1H-indole:
Piperidine-4-carbonyl compounds: These compounds share the piperidine and carbonyl groups but differ in other substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its combined structural features, enabling a wide range of chemical reactions and research applications.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)16-9-6-13(7-10-16)15(18)17-11-8-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWTCOVQKAAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5203602.png)
![1-[3-Oxo-3-[3-(4-propan-2-ylanilino)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B5203613.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B5203627.png)
![Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5203635.png)
![N-[3-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5203638.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5203672.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
